Dielaidoylphosphatidylethanolamine
Description
Significance of Phosphatidylethanolamine (B1630911) in Biological Membranes
Phosphatidylethanolamines are the second most abundant class of phospholipids (B1166683) in many biological membranes, playing a vital role in membrane structure and function. creative-proteomics.comnumberanalytics.comnih.gov They are essential for maintaining the structural integrity and fluidity of the lipid bilayer. creative-proteomics.comnumberanalytics.com PEs are involved in a wide array of cellular processes, including membrane fusion and fission, protein folding and insertion into the membrane, and cell division. creative-proteomics.comnih.govwikipedia.org The small ethanolamine (B43304) headgroup of PE, in comparison to its acyl chains, imparts a conical shape to the molecule. nih.gov This molecular geometry is a key determinant of membrane curvature and the propensity to form non-bilayer structures, which are transient, localized deviations from the typical bilayer arrangement that are critical for many dynamic membrane events. creative-proteomics.comnih.gov
In the inner mitochondrial membrane, which is rich in PEs, these lipids are crucial for the proper function of the electron transport chain and ATP synthesis. biocrates.com PEs also play a role in the assembly and function of various membrane proteins, acting as a "lipid chaperone" to ensure their correct three-dimensional structure. wikipedia.org
Dielaidoylphosphatidylethanolamine as a Model System in Membrane Research
This compound, a synthetic PE with two trans-unsaturated elaidoyl (18:1) acyl chains, serves as an important model system in membrane biophysics. etsu.edu The use of a well-defined, homogenous lipid species like DEPE allows researchers to study specific aspects of membrane behavior without the complexities of natural biological membranes, which are composed of a heterogeneous mixture of lipids and proteins. etsu.edunih.govnih.gov
DEPE is particularly valuable for studying the transition between lamellar (bilayer) and non-lamellar (such as the inverted hexagonal, HII) phases. nih.govnih.gov This transition is of significant biological interest as it is thought to be involved in processes like membrane fusion and the insertion of proteins into membranes. nih.gov The well-characterized phase behavior of DEPE, which can be precisely controlled by temperature and hydration, allows for detailed investigation of the energetic and structural changes associated with these transitions. nih.govnih.gov Techniques such as differential scanning calorimetry (DSC) and X-ray diffraction are commonly employed to study the thermotropic phase behavior of DEPE and other model lipids. nih.govnih.govmdpi.comku.dk
Structural Basis for this compound’s Non-Bilayer Propensity
The tendency of DEPE to form non-bilayer structures is rooted in its molecular geometry. The small, polar ethanolamine headgroup has a smaller cross-sectional area than the two bulky elaidoyl acyl chains. nih.gov This mismatch creates a conical or "cone" shape for the DEPE molecule. nih.gov When many such cone-shaped lipids aggregate in an aqueous environment, they tend to pack into curved structures to accommodate their shape, leading to the formation of non-lamellar phases like the inverted hexagonal (HII) phase. nih.govnih.gov
In the HII phase, the lipids are arranged in cylinders with the polar headgroups facing inward towards a central water channel and the hydrophobic acyl chains radiating outwards. nih.gov This arrangement is energetically more favorable for cone-shaped lipids than a flat bilayer. The trans-double bonds in the elaidoyl chains of DEPE result in a straighter chain conformation compared to the cis-double bonds found in oleic acid, influencing the packing of the lipids and the temperature at which the transition to the HII phase occurs. nih.gov X-ray diffraction studies have been instrumental in determining the structural parameters of these different phases, providing detailed information on d-spacings and the dimensions of the lipid assemblies. nih.govnih.govspringernature.com
Interactive Data Table: Phase Transition Temperatures of Phosphatidylethanolamines
The table below summarizes the main phase transition temperatures (Tm) for various diacylphosphatidylethanolamines, illustrating the effect of acyl chain length and saturation on the transition from the gel to the liquid-crystalline phase.
| Phospholipid | Acyl Chain Composition | Main Transition Temperature (Tm) in °C |
| Dilauroylphosphatidylethanolamine (DLPE) | 12:0 / 12:0 | ~30 |
| Dimyristoylphosphatidylethanolamine (DMPE) | 14:0 / 14:0 | ~50 |
| Dipalmitoylphosphatidylethanolamine (DPPE) | 16:0 / 16:0 | ~63 |
| Distearoylphosphatidylethanolamine (DSPE) | 18:0 / 18:0 | ~74 |
| This compound (DEPE) | 18:1 trans / 18:1 trans | ~38 |
| Dioleoylphosphatidylethanolamine (DOPE) | 18:1 cis / 18:1 cis | ~-16 |
Note: The exact transition temperatures can vary slightly depending on the experimental conditions such as hydration level and pH.
Interactive Data Table: Structural Parameters of DEPE Phases from X-ray Diffraction
This table presents typical structural parameters for the lamellar crystalline (Lβ), lamellar liquid-crystalline (Lα), and inverted hexagonal (HII) phases of DEPE, as determined by X-ray diffraction studies.
| Phase | Temperature Range (°C) | d-spacing (Å) | Description |
| Lamellar Crystalline (Lβ) | < 35 | ~60 | Ordered gel phase with tilted acyl chains. |
| Lamellar Liquid-Crystalline (Lα) | 35 - 38 | ~52 | Fluid bilayer phase. |
| Inverted Hexagonal (HII) | > 38 | ~75 | Non-lamellar phase composed of lipid cylinders. |
Note: These values are approximate and can be influenced by factors such as water content and the presence of other molecules.
Structure
2D Structure
Properties
CAS No. |
16777-83-6 |
|---|---|
Molecular Formula |
C41H78NO8P |
Molecular Weight |
744.0 g/mol |
IUPAC Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17+,20-18+ |
InChI Key |
MWRBNPKJOOWZPW-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Membrane Polymorphism and Phase Behavior of Dielaidoylphosphatidylethanolamine
Lamellar (Lα) to Inverted Hexagonal (HII) Phase Transitions in Dielaidoylphosphatidylethanolamine Systems
DEPE undergoes temperature-dependent phase transitions, shifting from a more ordered gel-like state to a fluid-like state and eventually to a non-lamellar, inverted hexagonal phase. These transitions are fundamental to its role in biological and model membranes.
The thermotropic behavior of DEPE is characterized by two primary phase transitions. The first is the main phase transition from the lamellar gel (Lβ) phase, where the acyl chains are highly ordered and packed, to the lamellar liquid-crystalline (Lα) phase, in which the acyl chains are in a more disordered, fluid state.
The second major transition is from the lamellar liquid-crystalline (Lα) phase to the inverted hexagonal (HII) phase. The HII phase consists of hexagonally packed, water-filled cylinders lined by the lipid headgroups, with the hydrocarbon tails filling the space between the cylinders. This transition from a bilayer to a non-bilayer structure is of particular interest due to its implications for membrane fusion events.
The bilayer to hexagonal phase transition temperature (Th) for this compound has been determined by differential scanning calorimetry (DSC) to be 65.5 °C in heating scans, particularly at lipid concentrations below 100 mg/ml and with scan rates ranging from 1.7 to 45 °C/h. nih.gov It is important to note that the observed transition temperature can be influenced by the rate at which the temperature is changed during the measurement. nih.gov
| Phase Transition | Abbreviation | Description | Transition Temperature (°C) |
| Lamellar Gel to Lamellar Liquid-Crystalline | Lβ to Lα | Transition from ordered, packed acyl chains to a disordered, fluid state. | Not specified in provided search results. |
| Lamellar Liquid-Crystalline to Inverted Hexagonal | Lα to HII | Transition from a bilayer structure to hexagonally packed, water-filled cylinders. | 65.5 nih.gov |
The phase transitions of DEPE are governed by thermodynamic principles, with each transition associated with a specific change in enthalpy (ΔH) and entropy (ΔS). The Lβ to Lα transition is an endothermic process, requiring heat input to disrupt the ordered packing of the acyl chains. Similarly, the Lα to HII transition involves a change in the energetics of the system.
While the phase transitions are characterized by distinct enthalpy and entropy changes, specific quantitative values for pure this compound were not detailed in the available research. However, studies on the influence of additives provide insight into the thermodynamics. For instance, the enthalpy of the bilayer to hexagonal phase transition in DEPE has been observed to increase with rising mole fractions of cholesterol. nih.gov This indicates that cholesterol incorporation makes the transition to the HII phase energetically more demanding.
| Phase Transition | Enthalpy (ΔH) | Entropy (ΔS) |
| Lβ to Lα | Endothermic process; specific value for pure DEPE not available in search results. | Increase in disorder; specific value for pure DEPE not available in search results. |
| Lα to HII | Enthalpy increases with cholesterol concentration nih.gov; specific value for pure DEPE not available in search results. | Change in system entropy; specific value for pure DEPE not available in search results. |
The stability of DEPE bilayers is not solely dependent on thermodynamics but also on the kinetics of the phase transitions. Research has shown that the kinetic stability of this compound bilayers is influenced by the lipid concentration. nih.gov At lipid concentrations exceeding 100 mg/ml, the bilayer to hexagonal phase transition temperature becomes dependent on the scan rate, suggesting kinetic limitations to the structural rearrangement. nih.gov This indicates that at high concentrations, the system may require more time to reach equilibrium, and rapid temperature changes can lead to non-equilibrium states.
Membrane Fluidity and Order Parameters in this compound Bilayers
Membrane fluidity refers to the viscosity of the lipid bilayer and the freedom of movement of its constituent lipid molecules. This property is critical for various cellular functions, including the diffusion of membrane proteins and lipids. Fluidity is inversely related to membrane order; a highly ordered (gel-like) membrane is less fluid, while a disordered (liquid-crystalline) membrane is more fluid. The degree of order can be quantified by order parameters, which describe the rotational and lateral mobility of the lipid chains.
Phosphatidylethanolamines (PEs) as a class are known to increase the rigidity and order of membranes compared to phosphatidylcholines (PCs) with identical acyl chains. nih.gov This is primarily due to the smaller headgroup of PE, which allows for stronger intermolecular hydrogen bonding and tighter packing of the lipid molecules.
The elaidic acid chains of DEPE, being in the trans configuration, are straighter and more closely resemble saturated fatty acids than their cis-isomers (like the oleic acid in DOPE). This allows for more efficient packing within the bilayer compared to cis-unsaturated lipids, leading to a higher main phase transition temperature (the temperature at which the membrane transitions from a gel to a liquid-crystalline state). Consequently, at a given temperature below its main transition, a DEPE bilayer is more ordered and less fluid than a bilayer composed of its cis-isomer. The presence of the double bonds, even in the trans configuration, hinders the tilted chain packing often seen in fully saturated PC bilayers. nih.gov
The fluidity and order of a lipid bilayer are characterized by several parameters, including the translational diffusion coefficient (D_T) and the acyl chain order parameter (S).
Table 1: Representative Biophysical Parameters in Different Membrane Phases
This table provides typical values for translational diffusion and order parameters for lipid bilayers in different physical states. The specific values for a pure DEPE bilayer would correspond to these phases depending on the temperature relative to its phase transition temperatures.
| Phase | State | Translational Diffusion Coefficient (D_T) | Acyl Chain Order Parameter (S)* |
| Gel (Lβ) | Solid-like, ordered | ~10-11 cm²/s | 0.2 - 0.9 |
| Liquid-Crystalline (Lα) | Fluid, disordered | ~10-8 cm²/s | 0 - 0.2 |
| Liquid-Ordered (Lo) | Fluid, ordered (e.g., with cholesterol) | ~10-8 cm²/s | 0.2 - 0.9 |
Source: Adapted from general findings in membrane biophysics. cornell.edu *The order parameter S ranges from 0 (completely isotropic or disordered) to 1 (perfectly aligned with the bilayer normal).
Lateral Segregation and Domain Formation in this compound-Containing Membranes
Biological membranes are not homogenous mixtures; they exhibit lateral heterogeneity, where lipids and proteins can segregate into distinct domains with specialized compositions and functions, often referred to as "lipid rafts." nih.gov This lateral segregation is driven by differential interactions between lipid species, arising from mismatches in properties like acyl chain length, saturation, and headgroup size. nih.gov
Due to its unique trans-unsaturated chain structure, DEPE has a propensity to segregate when mixed with other lipids. For instance, in mixtures with saturated lipids like dipalmitoylphosphatidylcholine (DPPC) or with cis-unsaturated lipids like dioleoylphosphatidylcholine (DOPC), DEPE's intermediate packing properties would lead to unfavorable interactions at the boundaries between dissimilar lipids, promoting the formation of DEPE-enriched or DEPE-depleted domains.
Theoretical models and experimental studies on similar systems, such as mixtures of dielaidoyl phosphatidylcholine (DEPC) and dipalmitoylphosphatidylethanolamine (DPPE), have shown a very high tendency for the components to segregate, particularly in the gel phase. aps.org This suggests that DEPE would behave similarly, readily demixing from lipids that have significantly different chain structures. This segregation can lead to the coexistence of different phases within the membrane, such as gel (Lβ) and liquid-crystalline (Lα) domains, or liquid-ordered (Lo) and liquid-disordered (Ld) domains, particularly in the presence of cholesterol. nih.gov
Table 2: Predicted Segregation Behavior of DEPE in Binary Lipid Mixtures
This table outlines the likely behavior of DEPE when mixed with other common phospholipids (B1166683), leading to the formation of distinct lipid domains.
| Mixture Component | Mismatch Property with DEPE | Predicted Behavior |
| DPPC (saturated) | Chain packing, transition temp. | High propensity for segregation; formation of DEPE-rich and DPPC-rich gel domains at low temperatures. |
| DOPC (cis-unsaturated) | Chain shape and packing | High propensity for segregation; coexistence of more-ordered DEPE domains and more-fluid DOPC domains. |
| Cholesterol | Interaction with trans-bond | Formation of liquid-ordered (Lo) phases, though potentially different from those formed with saturated lipids. |
Membrane Curvature and Spontaneous Curvature in this compound Systems
Lipids with this conical geometry are known as non-bilayer lipids because they tend to induce negative spontaneous curvature in a membrane monolayer. When assembled, they prefer to form inverted phases, most notably the hexagonal HII phase, which consists of cylinders of water surrounded by a monolayer of lipids with their headgroups oriented inward. nih.govresearchgate.net This propensity is critical for cellular processes that involve high membrane curvature, such as membrane fusion and fission. nih.govresearchgate.net
DEPE exhibits this characteristic behavior, undergoing a temperature-dependent phase transition from a flat lamellar bilayer (Lα) phase to the curved hexagonal HII phase. researchgate.net The temperature at which this transition (TH) occurs is a key indicator of its intrinsic spontaneous curvature. The presence of other molecules in the membrane can modulate this transition. For example, the addition of oleic acid, a cis-unsaturated fatty acid, has been shown to significantly lower the lamellar-to-hexagonal phase transition temperature of DEPE, favoring the formation of the curved HII phase at lower temperatures. researchgate.net This highlights how membrane composition can fine-tune the structural preferences of DEPE-containing membranes.
Table 3: Phase Transition Temperatures of this compound (DEPE)
This table shows the experimentally determined lamellar-to-hexagonal (Lα-HII) phase transition temperature for pure DEPE and its modulation by oleic acid, demonstrating the influence on its curvature propensity.
| Lipid System | Mole Fraction of Oleic Acid | Lamellar-to-Hexagonal Transition Temp. (TH) |
| Pure DEPE | 0.00 | ~63°C |
| DEPE-Oleic Acid | 0.05 | ~58°C |
| DEPE-Oleic Acid | 0.10 | ~52°C |
| DEPE-Oleic Acid | 0.20 | ~45°C |
Source: Data derived from X-ray scattering experiments. researchgate.net
Interactions of Dielaidoylphosphatidylethanolamine with Membrane Components
Dielaidoylphosphatidylethanolamine-Lipid Interactions
Co-existence with Other Phospholipid Classes in Model Membranes
The presence of other phospholipids (B1166683) and fatty acids can significantly modulate the structural properties of DEPE-containing membranes. nih.gov Fatty acids, whether as part of phospholipids or in their unesterified form, can interact specifically with phosphatidylethanolamine (B1630911) (PE) membranes. nih.gov For instance, the incorporation of fatty acids like oleic acid, elaidic acid, and stearic acid into DEPE membranes has been shown to promote the formation of the inverted hexagonal (HII) phase. nih.gov This effect is concentration-dependent, with increasing concentrations of oleic acid leading to a reduction in the lamellar-to-hexagonal phase transition temperature. researchgate.net
The interaction of DEPE with different phospholipid classes is crucial for the stability and phase behavior of the membrane. In mixed systems, such as those containing both phosphatidylcholines (PC) and PEs, the properties of the resulting bilayer are a composite of the individual components. The cylindrical shape of PC lipids favors the formation of lamellar phases, while the conical shape of PEs like DEPE can induce curvature stress, leading to the formation of non-lamellar structures. nih.govmdpi.com This interplay is fundamental to processes like membrane fusion and fission. nih.govmdpi.com
| Interacting Lipid/Fatty Acid | Effect on DEPE Membranes | Reference |
| Oleic Acid | Promotes formation of the HII phase; reduces lamellar-to-hexagonal phase transition temperature. | nih.govresearchgate.net |
| Elaidic Acid | Promotes formation of the HII phase. | nih.gov |
| Stearic Acid | Promotes formation of the HII phase. | nih.gov |
| Phosphatidylcholines (PC) | Stabilizes lamellar phase, counteracting the non-bilayer propensity of DEPE. | nih.govmdpi.com |
Influence of Cholesterol on this compound Structural Preferences
Cholesterol is a critical modulator of membrane properties, and its interaction with phospholipids is a key area of study. nih.gov When incorporated into phospholipid bilayers, cholesterol can alter membrane fluidity, thickness, and lipid packing. rsc.orgmdpi.com In the context of DEPE, cholesterol has been shown to affect its phase transitions. Specifically, cholesterol derivatives can depress the temperature of the lamellar to hexagonal HII phase transition of DEPE. nih.gov For example, 20,S-hydroxycholesterol was found to be the most effective in lowering this transition temperature. nih.gov
| Cholesterol Derivative | Effect on DEPE Lamellar to Hexagonal (HII) Phase Transition | Reference |
| 20,S-hydroxycholesterol | Most effective at depressing the transition temperature. | nih.gov |
| 22,R-hydroxycholesterol | Depresses the transition temperature. | nih.gov |
| 22,S-hydroxycholesterol | Depresses the transition temperature. | nih.gov |
| 22-ketocholesterol | Depresses the transition temperature. | nih.gov |
Effects of Lysophospholipids on this compound Bilayers
Lysophospholipids (LPLs) are single-chained lipid molecules that can be generated through the hydrolysis of phospholipids and can act as signaling molecules or membrane-modifying agents. nih.govnih.gov The incorporation of LPLs into a lipid bilayer can alter its mechanical properties and stability. nih.govresearchgate.net For instance, studies on phosphatidylcholine bilayers have shown that the incorporation of lysophosphatidylcholine (B164491) can lead to bilayer destabilization and increased permeability. nih.gov
In the context of phosphatidylethanolamines, different lysophospholipids exhibit varying effects. One study investigating the ability of different LPLs to mobilize Ca2+ from internal stores in permeabilized pancreatic islets found that lysophosphatidylethanolamine was the least potent among the tested LPLs, which also included lysophosphatidylcholine, lysophosphatidylglycerol, lysophosphatidylinositol, and lysophosphatidylserine. nih.gov This suggests that the headgroup of the lysophospholipid plays a significant role in its biological activity. The presence of LPLs in a membrane can induce curvature stress, which in turn can modulate the function of membrane proteins. nih.gov
This compound-Protein and this compound-Peptide Interactions
The lipid environment of a membrane, including the presence of DEPE, can significantly influence the structure and function of embedded and associated proteins and peptides.
Modulation of Protein Structure and Function by this compound
Phosphatidylethanolamine (PE), due to its conical shape, can modulate membrane curvature and lateral pressure, which in turn supports the function of various membrane proteins. mdpi.com PE is known to be involved in processes such as membrane fusion and fission, and it can influence the conformation and activity of transmembrane proteins. nih.govmdpi.com The lipid composition of the membrane is a critical determinant of protein structure and function. nih.gov
PE can directly interact with membrane proteins, affecting their localization and function. creative-proteomics.com For example, in Bacillus subtilis, PE is found to be enriched in specific membrane domains, and the enzymes involved in its synthesis are also localized to these areas. nih.gov The interaction between lipids and proteins can be both direct, through specific binding sites, and indirect, by altering the biophysical properties of the membrane such as fluidity and thickness. nih.gov These interactions are crucial for a wide range of cellular functions, including signaling pathways and protein transport. nih.govnih.gov
Association with Small Heat-Shock Proteins
Small heat-shock proteins (sHSPs) are molecular chaperones that play a role in protecting cells from stress, including thermal stress. nih.govnih.gov Research has shown that sHSPs, such as α-crystallin and HSP17 from Synechocystis, can interact with and stabilize model membranes. nih.govpnas.org
In membranes composed of DEPE, which has a tendency to form non-bilayer structures, both α-crystallin and HSP17 have been shown to inhibit the formation of the inverted hexagonal (HII) phase and stabilize the bilayer liquid-crystalline state. nih.govnih.govresearchgate.net This suggests that sHSPs can modulate membrane lipid polymorphism, a novel function for this class of proteins. nih.govnih.govresearchgate.net Infrared spectroscopy has indicated that the interaction between sHSPs and lipids is mediated by the polar headgroup region of the lipids, and that the proteins also have a strong effect on the hydrophobic core of the membrane. nih.govnih.govresearchgate.net This association between sHSPs and membranes may be a general mechanism for preserving membrane integrity during thermal fluctuations. nih.gov
| Small Heat-Shock Protein | Effect on DEPE Membranes | Reference |
| α-crystallin | Inhibits formation of inverted hexagonal (HII) phase; stabilizes the bilayer liquid-crystalline state. | nih.govnih.govresearchgate.net |
| HSP17 (Synechocystis) | Inhibits formation of inverted hexagonal (HII) phase; stabilizes the bilayer liquid-crystalline state. | nih.govnih.govresearchgate.net |
Interactions with Antimicrobial Peptides and Lipopeptides
The interaction between cell membranes and antimicrobial peptides (AMPs) or lipopeptides is a critical aspect of innate immunity and the development of new antibiotics. The lipid composition of the membrane, particularly the presence of phosphatidylethanolamine (PE), is a key determinant in the efficacy and mechanism of these antimicrobial agents. capes.gov.br
Cationic AMPs and lipopeptides are drawn to bacterial membranes, which are typically rich in anionic phospholipids and zwitterionic PE. nih.govnih.gov The amino group of PE can engage in electrostatic interactions with these peptides. nih.gov The primary mode of action for many of these molecules involves the disruption of the cell membrane's integrity. nih.govnih.gov This can occur through several proposed mechanisms, including the formation of pores, membrane thinning, or a "carpet-like" micellization that dissolves the membrane. capes.gov.brnih.gov
Hydrophobic Lipid-Protein Interaction Mechanisms
The stability and function of integral membrane proteins are profoundly influenced by their interactions with the surrounding lipid bilayer. A key principle governing these interactions is the concept of "hydrophobic matching". tandfonline.comnih.gov This principle posits that a state of minimum energy is achieved when the hydrophobic thickness of the protein's transmembrane domain matches the hydrophobic thickness of the lipid bilayer. nih.govnih.gov
When a "hydrophobic mismatch" occurs—either the protein's hydrophobic region is longer or shorter than that of the membrane—the system must adapt to minimize the unfavorable exposure of hydrophobic surfaces to the aqueous environment or polar lipid headgroups. nih.govnih.gov These adaptations can include:
Lipid Adaptation: The acyl chains of the lipids immediately surrounding the protein can stretch or compress to better align with the protein's hydrophobic surface. nih.govnih.gov
Protein Adaptation: The transmembrane protein itself may tilt to reduce the effective length of its hydrophobic domain within the bilayer. nih.gov
Membrane Reorganization: A significant mismatch can lead to the segregation of lipids into distinct domains, where the protein preferentially associates with lipids that provide a better hydrophobic match. tandfonline.com
Interactions with Small Molecules and Their Effects on this compound Membranes
Interaction of Capsaicin (B1668287) with this compound Model Membranes
Capsaicin, the pungent compound in chili peppers, is known to interact with and modulate the properties of lipid membranes due to its amphiphilic and hydrophobic nature. nih.govmdpi.com Studies using model membranes have elucidated the specific effects of capsaicin on this compound (DEPE).
Research employing differential scanning calorimetry and ³¹P-nuclear magnetic resonance has shown that capsaicin significantly perturbs DEPE membranes. nih.gov At relatively low concentrations, the introduction of capsaicin leads to the formation of immiscible phases within the DEPE bilayer. nih.gov A key finding is that capsaicin lowers the temperature of the lamellar crystalline (Lα) to inverted hexagonal (HII) phase transition in DEPE. nih.gov The HII phase is a non-bilayer structure that DEPE is prone to forming. As the concentration of capsaicin increases, this effect becomes more pronounced. At molar fractions higher than 0.3, the system transitions to isotropic phases, indicating a complete loss of the ordered bilayer or hexagonal structure. nih.gov Fluorescence spectroscopy suggests that capsaicin's perturbation is located primarily within the interfacial region of the membrane. nih.gov This membrane-modifying activity is considered a component of capsaicin's broader biological effects, which may occur independently of or in conjunction with its well-known interaction with the TRPV1 ion channel. nih.govnih.govresearchgate.net
Table 1: Effect of Capsaicin on the Phase Behavior of DEPE Membranes
| Capsaicin Concentration | Observed Effect on DEPE Membrane | Reference |
|---|---|---|
| Low concentrations | Induces immiscible phases; Lowers Lα to HII phase transition temperature. | nih.gov |
Rhamnolipid-Dielaidoylphosphatidylethanolamine Interactions and Headgroup Dehydration
Rhamnolipids are biosurfactants produced by bacteria, such as Pseudomonas aeruginosa, that exhibit significant biological activities, often attributed to their interaction with cell membranes. nih.govnih.gov The interaction between a purified dirhamnolipid (DiRL) and DEPE has been investigated using various biophysical techniques, revealing a complex relationship.
Calorimetric studies show that mixtures of DiRL and DEPE have complex phase behavior, indicating solid-phase immiscibility. nih.gov A notable effect of the dirhamnolipid is its ability to stabilize the bilayer structure of DEPE. Small-angle X-ray diffraction studies confirm that DiRL impedes the formation of the inverted hexagonal (HII) phase, shifting the transition to higher temperatures and even causing it to disappear at DiRL concentrations above 5 mol%. nih.gov This contrasts with the effect of capsaicin and highlights the specificity of molecular interactions. This bilayer-stabilizing effect is consistent with the proposed "inverted-cone" molecular shape of the dirhamnolipid, which favors lamellar structures. researchgate.net
Molecular dynamics simulations suggest that the interaction is driven by an electrostatic attraction between the carboxylate group of the rhamnolipid and the amino group of the phosphatidylethanolamine headgroup. nih.gov This interaction facilitates the insertion of the rhamnolipid's acyl chains into the hydrophobic core of the membrane. nih.gov Furthermore, the presence of DiRL in DEPE dispersions leads to the formation of smaller vesicles, suggesting that the biosurfactant counteracts the tendency of DEPE to form large aggregates. nih.gov
Table 2: Summary of Dirhamnolipid (DiRL) Effects on DEPE Membranes
| DiRL Concentration | Effect on DEPE Membrane Property | Technique | Reference |
|---|---|---|---|
| > 5 mol% | Complete disappearance of the Lα to HII phase transition. | Differential Scanning Calorimetry, X-Ray Diffraction | nih.gov |
| Increasing concentration | Gradual increase in the Lα to HII phase transition temperature. | Differential Scanning Calorimetry, X-Ray Diffraction | nih.gov |
| General | Formation of smaller diameter vesicles. | Dynamic Light Scattering | nih.gov |
Role of Dielaidoylphosphatidylethanolamine in Membrane Mediated Biological Processes
Mechanisms of Membrane Fusion and Dielaidoylphosphatidylethanolamine Involvement
Membrane fusion is an essential process for cellular life, enabling events from fertilization and cell division to neurotransmitter release and viral entry. The lipid composition of the fusing membranes is a critical determinant of this process. Phosphatidylethanolamines, including DEPE, are known to be key players due to their propensity to form non-bilayer structures that facilitate the merging of two separate lipid bilayers. wikipedia.orgmed-life.ca
The canonical model of membrane fusion involves a series of high-energy lipidic intermediate structures. Lipids with a conical shape, such as DEPE, are crucial for stabilizing these transient states because they induce negative curvature stress in the membrane. nih.govmdpi.com This property facilitates the transition from a lamellar (bilayer) phase to non-lamellar intermediates, which is a prerequisite for fusion.
Research correlating the phase behavior of PE-containing liposomes with their fusion kinetics has established a clear link between the formation of specific lipidic phases and the promotion of membrane fusion. nih.gov In systems containing PE, an "isotropic" state, which is an intermediate between the lamellar (Lα) and the inverted hexagonal (HII) phase, is associated with a marked increase in the initial rates of liposome fusion and leakage. nih.gov The appearance of this isotropic state, characterized by complex morphological structures, directly corresponds with the membrane's fusogenic activity. nih.gov Conversely, at temperatures where the lipid is strictly in the Lα phase, little to no membrane destabilization or fusion occurs. nih.gov This demonstrates that the ability of DEPE to promote these intermediate non-bilayer structures is fundamental to its role in mediating membrane fusion.
The fusion process in DEPE-containing membranes can be significantly influenced by various external agents, including divalent cations, nanoparticles, and pH gradients.
Divalent Cations: Calcium ions (Ca²⁺) are potent inducers of membrane fusion in vesicles containing acidic phospholipids (B1166683) and PE. nih.gov The degree of fusion is directly dependent on the concentration of phosphatidylethanolamine (B1630911) in the membrane. nih.gov In proteoliposomes containing PE, the addition of CaCl₂ can induce the formation of large fused vesicles, with the morphology of the final structures (monolamellar vs. multilamellar) being dependent on the PE molar percentage. nih.gov
Nanoparticles: Amphiphilic nanoparticles embedded within a membrane can act as fusogens, particularly in the presence of calcium. pnas.org Molecular dynamics simulations show that these nanoparticles can drive vesicles into close proximity and facilitate the extraction of lipids from the opposing bilayer, thereby nucleating the formation of a fusion stalk—a key intermediate structure. pnas.org The subsequent introduction of calcium creates a mechanical asymmetry between the membrane leaflets that expands the stalk into a fusion pore. pnas.org
pH Gradients: Imposed pH gradients across vesicle membranes can modulate fusion in systems containing dioleoylphosphatidylethanolamine (DOPE). liposomes.ca The redistribution of specific amino lipids to the outer monolayer of a vesicle, triggered by the dissipation of a pH gradient, can cause significant liposomal fusion. liposomes.ca This fusion is associated with the destabilization of the bilayer and the formation of the hexagonal HII phase, highlighting how ion gradients can be harnessed to control the fusogenic potential of PE-containing membranes. liposomes.ca
Interactive Table: Modulation of Fusion in PE-Containing Systems
| Modulating Agent | System Composition | Observed Effect on Fusion | Reference(s) |
| Calcium Ions (Ca²⁺) | Proteoliposomes with cardiolipin and varying PE content | Fusion degree is dependent on PE concentration; high PE content leads to large, multilamellar vesicles. | nih.gov |
| Amphiphilic Nanoparticles | Lipid vesicles | In concert with Ca²⁺, nanoparticles drive stalk formation and subsequent fusion pore expansion. | pnas.org |
| pH Gradient Dissipation | Liposomes with DOPE, EPC, cholesterol, and amino lipids | Triggers redistribution of amino lipids, inducing fusion and HII phase formation. | liposomes.ca |
Just as certain conditions promote fusion, specific molecules can inhibit it. The mechanism of inhibition often involves counteracting the structural properties of fusogenic lipids like DEPE.
Lysophosphatidylcholine (B164491) (LPC), a lipid with an "inverted cone" shape (a large headgroup relative to its single acyl chain), is an effective inhibitor of membrane fusion. nih.govsmu.edu.sg In vesicle systems composed of N-methyldioleoylphosphatidylethanolamine (a DOPE derivative), LPC inhibits both vesicle-vesicle fusion and virus-vesicle fusion at subsolubilizing concentrations. nih.gov The inhibitory mechanism involves the stabilization of the lamellar (bilayer) phase. nih.gov ³¹P nuclear magnetic resonance data shows that LPC reduces the incidence of nonlamellar structures at all temperatures, thereby preventing the formation of the necessary lipidic intermediates for fusion. nih.gov Another proposed mechanism for LPC's inhibitory action, particularly in viral fusion, is its ability to bind to viral fusion peptides, preventing their interaction with the target membrane. smu.edu.sgresearchgate.net
This compound in Intracellular Trafficking and Sorting
Beyond its role in the dramatic event of membrane fusion, phosphatidylethanolamine is intimately involved in the more subtle, yet equally vital, processes of intracellular vesicle trafficking and sorting. creative-proteomics.com Its influence on membrane curvature and protein function is critical for the budding of vesicles and the regulation of transport pathways. nih.govcreative-proteomics.com
The trafficking of the glucose transporter GLUT4 is a cornerstone of glucose homeostasis, particularly in adipocytes and muscle cells. karger.com Dioleoylphosphatidylethanolamine (DOPE) has been identified as a key regulator in this process. Research shows that DOPE increases the cell surface localization of GLUT4 in differentiated 3T3-L1 adipocytes. nih.gov This effect is achieved by specifically inhibiting the activity of Protein Kinase C-alpha (PKCα). karger.comnih.gov
Knocking down PKCα mimics the effect of DOPE, leading to an increased presence of GLUT4 on the plasma membrane. karger.com This indicates that DOPE's regulatory action is linked to the suppression of a PKCα-driven pathway. nih.gov Further experiments confirm that DOPE directly suppresses PKCα activation. nih.gov By retaining GLUT4 at the cell surface, DOPE significantly enhances the uptake of glucose into cells. nih.gov Other research has shown that different PE derivatives can also promote GLUT4 translocation to the cell surface, in some cases by interacting with the N-ethylmaleimide-sensitive factor (NSF), a key component of the vesicular exocytosis machinery. zenodo.org
Interactive Table: Key Findings on DOPE and GLUT4 Trafficking
| Experimental System | Key Finding | Implication | Reference(s) |
| 3T3-L1-GLUT4myc adipocytes | DOPE increases cell surface localization of GLUT4. | DOPE promotes the availability of glucose transporters on the cell surface. | nih.gov |
| siRNA knockdown of PKC isozymes | Knockdown of PKCα, but not other isozymes, increases surface GLUT4 and occludes the effect of DOPE. | DOPE's mechanism of action is through the specific inhibition of the PKCα pathway. | karger.comnih.gov |
| Cell-free and in situ PKC assays | DOPE suppresses phorbol 12-myristate 13-acetate-induced PKCα activation. | DOPE directly inhibits the enzymatic activity of PKCα. | nih.gov |
| Glucose uptake assay | DOPE significantly enhances glucose uptake into cells. | Increased surface GLUT4 due to DOPE leads to a functional increase in glucose transport. | nih.gov |
Endocytosis is the process by which cells internalize molecules by engulfing them in an energy-dependent manner. Phospholipids are critical players in the membrane remodeling required for this process. physiology.org The role of phosphatidylethanolamine in endocytosis is multifaceted, ranging from facilitating vesicle formation to mediating the subsequent fate of the endosome.
In the context of GLUT4 trafficking, DOPE plays an inhibitory role in internalization. Studies have demonstrated that both DOPE treatment and PKCα deficiency cancel the endocytic internalization of GLUT4 that is localized on the plasma membrane following insulin stimulation. nih.gov This finding shows that DOPE's effect is not only on exocytosis but also on preventing the re-internalization of the transporter, thus prolonging its residence time at the cell surface. nih.gov
In other systems, such as gene delivery via cationic liposomes, DOPE plays a role after internalization. An endocytosis model for DNA delivery proposes that after the DNA-liposome complex is internalized into an endosome, the DOPE component of the liposome helps to destabilize the endosomal membrane. nih.gov This destabilization, driven by DOPE's propensity to form non-bilayer structures, facilitates the release of the DNA from the endosome into the cytosol, which is a critical step for successful transfection. nih.gov
Implications in Gene Delivery and Transfection
This compound (DEPE), often utilized in its unsaturated analog form, dioleoylphosphatidylethanolamine (DOPE), is a critical component in non-viral gene delivery systems. Its unique structural properties make it an effective "helper lipid" that significantly enhances the efficiency of gene transfection by cationic liposomes.
Cationic liposomes are frequently used as vectors to deliver nucleic acids like DNA into cells. researchgate.net These liposomes are typically formulated with a cationic lipid, which complexes with the negatively charged DNA, and a neutral helper lipid, with DEPE or its analog DOPE being a common choice. researchgate.netnih.gov The inclusion of DOPE in cationic liposome formulations has been shown to achieve transfection efficiencies comparable to commercially available reagents like Lipofectamine 2000. nih.gov Studies have demonstrated that liposomes enriched with DOPE exhibit high transfection activity. nih.gov For instance, cationic liposomes containing the cationic lipid 3β-(N-(N',N'-dimethylaminoethane)carbamoyl)cholesterol (DC-Chol) and DOPE are effective for gene transfer. nih.gov The ratio of the cationic lipid to the helper lipid is a crucial factor, with a 1:1 composition of a novel ethylenediamine-based cationic lipid (DA) and DOPE showing the highest efficiency in one study. nih.gov The role of these helper lipids is to improve the intracellular delivery of the genetic material. liposomes.ca While cationic lipids are essential for binding the DNA, helper lipids like DOPE are critical for the subsequent steps leading to successful gene expression. liposomes.canih.gov
A primary barrier to successful gene delivery is the entrapment of the DNA-liposome complex (lipoplex) within endosomes, which eventually fuse with lysosomes where the DNA is degraded. DEPE and its analogs play a crucial role in facilitating the escape of DNA from these endosomes. researchgate.netnih.gov Phosphatidylethanolamines like DOPE are known as fusogenic lipids. researchgate.netresearchgate.net Due to a small hydrophilic head group and two bulky unsaturated acyl chains, they adopt a cone-like shape that does not favor a flat bilayer structure. researchgate.net
This molecular geometry promotes the formation of non-bilayer lipid structures, specifically the inverted hexagonal (HII) phase. liposomes.caresearchgate.net The transition to this HII phase is favored under the acidic conditions found within late endosomes. researchgate.netnih.gov The formation of this non-bilayer structure destabilizes the endosomal membrane, leading to the release of the DNA into the cytoplasm, where it can then travel to the nucleus. researchgate.netnih.gov This model suggests that the main function of DOPE-enriched liposomes is to disrupt the endosome membrane, allowing the genetic cargo to escape degradation. nih.govliposomes.ca This mechanism is supported by observations that gene delivery is inhibited by lysosomotropic agents like chloroquine, which prevent endosomal acidification. nih.gov
This suggests that DOPE improves intracellular sorting and processing of the gene delivery vehicle within the target cells. nih.gov The properties of DOPE contribute to efficient gene expression by enhancing both the distribution to the target site and the subsequent intracellular trafficking events that lead to successful gene expression. nih.gov The synthetic components of these delivery vectors, particularly helper lipids like DOPE, play a significant role in their interactions with the cell and their subsequent processing, making them a key design parameter for creating more efficient gene delivery systems. nih.gov
Role of Phosphatidylethanolamine in Cellular Processes and Disease Contexts
Phosphatidylethanolamine (PE) is the second most abundant phospholipid in mammalian cell membranes, playing a critical role in a variety of cellular functions. frontiersin.org While it is a fundamental structural component, particularly abundant in the inner mitochondrial membrane, its functions extend to dynamic processes such as membrane fusion, protein folding, and cell division. frontiersin.org In healthy cells, PE is predominantly located in the inner leaflet of the plasma membrane, contributing to the membrane's structural integrity and fluidity. frontiersin.orgnih.gov Perturbations in the metabolism and distribution of PE are increasingly recognized as hallmarks of various disease states, including cancer and neurodegenerative disorders. nih.govnih.gov
This compound's Link to Programmed Cell Death (Apoptosis) Pathways
The specific role of this compound (DEPE), a PE species containing two trans-fatty acid chains (elaidic acid), in programmed cell death is a subject of detailed biochemical investigation. The broader class of phosphatidylethanolamines is known to be directly involved in the apoptotic process. During the early stages of apoptosis, the asymmetric distribution of phospholipids in the plasma membrane is lost. nih.govnih.gov This results in the translocation of PE, alongside the more extensively studied phosphatidylserine (PS), from the inner to the outer leaflet of the cell membrane. nih.gov This surface exposure of PE serves as a crucial "eat-me" signal, allowing for the recognition and engulfment of apoptotic cells by phagocytes. nih.gov Studies have confirmed that the time-dependent exposure of PE on the cell surface correlates closely with that of PS, indicating a total loss of aminophospholipid asymmetry in the plasma membrane during apoptosis. nih.gov
While direct studies on DEPE's role are limited, its unique structure offers potential insights into its function in apoptosis.
Trans-Fatty Acid Component : DEPE is distinguished by its elaidic acid tails, which are trans isomers of oleic acid. Research has uncovered a molecular link between some trans fats and the enhancement of mitochondrial signaling pathways that lead to programmed cell death. aninews.in This suggests a potential, though indirect, mechanism by which DEPE could contribute to or modulate apoptotic signaling.
Membrane Properties : DEPE is known to influence membrane structure. It has a propensity to form non-bilayer structures, specifically the inverted hexagonal phase, a property crucial for processes like membrane fusion and fission. nih.gov Small heat-shock proteins have been shown to interact with DEPE-containing membranes to stabilize the bilayer structure and inhibit the formation of these inverted hexagonal phases, particularly under stress conditions like high temperature that can trigger apoptosis. nih.gov This ability to modulate membrane polymorphism is critical, as the integrity and structure of cellular membranes, especially the mitochondrial membrane, are central to the regulation and execution of apoptosis.
General Association of Phosphatidylethanolamine with Cancer
The association between phosphatidylethanolamine and cancer is significant, with alterations in PE metabolism and localization being identified as characteristic features of many malignancies. nih.gov These changes provide promising avenues for both diagnostics and therapeutic intervention.
In contrast to healthy cells where PE is sequestered in the inner membrane leaflet, many tumor cells exhibit a disrupted membrane asymmetry, leading to a significant and sustained exposure of PE on the outer cell surface. frontiersin.orgfrontiersin.orgjuniperpublishers.com This aberrant externalization makes PE a highly attractive molecular target for novel anticancer therapies. frontiersin.orgfrontiersin.org
Key Research Findings on PE in Cancer:
| Finding | Significance in Cancer | Supporting Evidence |
| Surface Exposure | Exposed PE on cancer cells acts as a unique biomarker and a target for therapies designed to specifically attack tumor cells while sparing healthy ones. frontiersin.orgfrontiersin.org | PE-binding peptides and small molecules have been developed that can selectively bind to surface-exposed PE, disrupt the cancer cell membrane, and induce cell death. frontiersin.orgjuniperpublishers.com |
| Altered Metabolism | Cancer cells have an increased demand for phospholipids to support rapid proliferation and membrane synthesis. This leads to dysregulation of PE metabolism. nih.gov | The de novo biosynthesis of PE via the Kennedy pathway is often upregulated in cancer, and its components are considered hallmarks of cancer development and progression. nih.gov |
| Therapeutic Target | The PE biosynthesis pathway has been identified as a targetable vulnerability in cancer cells. nih.gov | Studies have shown that inhibiting the rate-limiting enzyme in PE biosynthesis can suppress the growth of cancer cells, including liver carcinoma and acute myeloid leukemia. nih.gov |
This increased surface representation of PE on tumor cells and on the endothelial cells of tumor vasculature makes it a promising target for selective cancer therapies. frontiersin.orgfrontiersin.org By targeting this fundamental difference in membrane composition, it may be possible to develop treatments that are effective against tumors that have developed resistance to conventional chemotherapeutic agents. frontiersin.orgjuniperpublishers.com
Advanced Methodologies in Dielaidoylphosphatidylethanolamine Research
Spectroscopic Techniques for Dielaidoylphosphatidylethanolamine Characterization
X-Ray Diffraction Analysis of this compound Phase Structures
X-ray diffraction is a powerful, non-destructive technique used to determine the long-range structural order of lipid assemblies. By analyzing the scattering pattern of X-rays passing through a sample, researchers can identify the specific phase structure of DEPE and measure key dimensional parameters. When a hydrated DEPE sample is exposed to an X-ray beam, the repeating structures within the lipid assembly diffract the beam at specific angles. The resulting diffraction pattern is characteristic of the lipid's phase morphology.
Lamellar (Lα) Phase: In the lamellar liquid-crystalline phase, DEPE molecules arrange into bilayers. Small-angle X-ray scattering (SAXS) from these structures produces a series of sharp, equally spaced diffraction peaks. The positions of these peaks (q-values) are related to the lamellar repeat distance (d), which includes the bilayer thickness and the intervening water layer.
Inverted Hexagonal (HII) Phase: Upon heating, DEPE undergoes a transition from the lamellar to the inverted hexagonal phase. In the HII phase, the lipids form cylindrical micelles that are packed into a two-dimensional hexagonal lattice. The SAXS pattern for the HII phase is characterized by diffraction peaks whose positions are in the ratio 1, √3, √4, √7, etc., which is the hallmark of a hexagonal lattice.
Cubic (Q) Phase: Under specific conditions, such as repeated thermal cycling through the Lα-HII transition, DEPE can form intermediate, metastable cubic phases. nih.govmit.edu These are complex, three-dimensional structures that are bicontinuous, meaning the lipid bilayer forms a continuous, convoluted surface separating two continuous but non-intersecting water channels. X-ray diffraction is essential for identifying these phases, as they produce unique diffraction patterns corresponding to specific cubic space groups, such as Pn3m or Im3m. mit.edu For the closely related dioleoylphosphatidylethanolamine (DOPE), an inverted cubic phase was observed to form after hundreds of thermal cycles between -5 °C and 15 °C. nih.govmit.edu
High-resolution X-ray diffraction data allows for the calculation of critical structural parameters that define the lipid phase. nih.gov
| Parameter | Description | Phase Determined |
| Lamellar Repeat Spacing (d) | The thickness of one lipid bilayer plus the adjacent water layer. | Lamellar (Lα) |
| Lattice Parameter (a) | The distance between the centers of adjacent cylinders. | Hexagonal (HII) |
| Area per Lipid (A) | The average area occupied by a single lipid molecule at the lipid-water interface. | All Phases |
| Hydrocarbon Thickness (2DC) | The thickness of the hydrophobic core of the bilayer. | Lamellar (Lα) |
This table summarizes key structural parameters of lipid phases that can be determined using X-ray diffraction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that provides information on the structure, dynamics, and chemical environment of atoms within a molecule. Different NMR-active nuclei can be used to probe specific parts of the DEPE molecule.
Phosphorus-31 NMR is exceptionally sensitive to the phase organization of phospholipids (B1166683) because the ³¹P nucleus resides in the headgroup, a region that experiences significant changes in motional freedom during phase transitions. researchgate.net The resulting ³¹P NMR lineshape is a direct reflection of the motional averaging of the phosphate (B84403) group's chemical shift anisotropy (CSA).
In a non-sonicated, hydrated dispersion, the randomly oriented DEPE aggregates produce a characteristic powder pattern spectrum.
Inverted Hexagonal (HII) Phase: In the HII phase, the lipids experience additional lateral diffusion around the narrow aqueous channels of the cylinders. This additional motion further averages the CSA, leading to a powder pattern with a reversed asymmetry (the shoulder is now at high-field) and a width that is approximately half that of the lamellar phase. liposomes.ca
Isotropic Phases (Cubic or Micellar): If the lipids are in a phase where they can tumble rapidly and isotropically (e.g., cubic phases, small vesicles, or micelles), the CSA is completely averaged out. This results in a single, sharp, narrow peak in the ³¹P NMR spectrum. nih.gov Research on DEPE has shown that after several cycles through the bilayer-to-hexagonal phase transition, a sharp isotropic component appears in the spectrum, suggesting the formation of an isotropic phase similar to the cubic phase identified in DOPE by X-ray diffraction. nih.gov
| Lipid Phase | ³¹P NMR Lineshape | Characteristic Feature |
| Lamellar (Lα) | Axially symmetric powder pattern | Low-field shoulder, Δσ ≈ 40-50 ppm |
| Hexagonal (HII) | Axially symmetric powder pattern | High-field shoulder, Δσ ≈ 20-25 ppm |
| Isotropic (e.g., Cubic) | Sharp, single line | Complete averaging of CSA |
This table outlines the characteristic ³¹P NMR spectral lineshapes observed for this compound in its common polymorphic phases.
Deuterium (B1214612) (²H) NMR provides detailed information about the conformational order and dynamics of the acyl chains of DEPE. This is achieved by synthetically replacing specific protons on the elaidoyl chains with deuterium atoms. The C-²H bond acts as a sensitive probe of its local environment.
The primary measurable from a ²H NMR spectrum is the quadrupolar splitting (Δνq), which is directly proportional to the segmental order parameter, SCD. The order parameter is defined as SCD = ½ <3cos²θ - 1>, where θ is the angle between the C-²H bond and the axis of molecular rotation, and the brackets denote a time and ensemble average. An SCD value of 0 indicates completely isotropic motion, while a larger value indicates more restricted, ordered motion.
By labeling different carbon positions along the acyl chain, a detailed order parameter profile can be constructed.
In the Lamellar (Lα) phase: The order parameter profile typically shows a "plateau" region of high and relatively constant order for the first 9-10 carbons of the chain, followed by a progressive decrease in order toward the terminal methyl group. nih.gov This reflects the increasing motional freedom of the chain segments deeper within the hydrophobic core of the bilayer.
In the Hexagonal (HII) phase: The transition to the HII phase introduces significant disorder. The order parameter profile shows a much steeper decrease in order along the chain, and the initial "plateau" is significantly lower or absent. This is due to the increased conformational freedom available to the acyl chains within the constrained geometry of the lipid cylinders.
| Acyl Chain Position | Typical SCD in Lα Phase | Description |
| C2 - C9 | ~0.40 - 0.45 | High order "plateau" region near the glycerol (B35011) backbone |
| C10 - C14 | ~0.35 - 0.20 | Gradual decrease in order |
| C16 - C17 | ~0.15 - 0.10 | Lower order near the chain terminus |
| C18 (methyl group) | < 0.05 | Highest motional freedom |
This table presents a typical acyl chain order parameter (SCD) profile for a phospholipid in the liquid-crystalline lamellar (Lα) phase as determined by ²H NMR. Specific values can vary with temperature and lipid composition. nih.govnih.gov
While ¹H and ¹³C NMR are fundamental for verifying the chemical structure and purity of DEPE, their application in studying its physical properties in aggregated states is more complex due to severe line broadening. However, with the use of advanced solid-state NMR techniques like Magic Angle Spinning (MAS), high-resolution spectra can be obtained. nih.gov
¹H MAS NMR: Can resolve signals from different proton groups (e.g., headgroup -NH3+, glycerol backbone, acyl chain CH=CH and CH2 groups). The linewidths and chemical shifts can provide information about local dynamics and hydration.
¹³C MAS NMR: Offers much greater spectral dispersion than ¹H NMR. nih.gov It can resolve individual carbon resonances along the elaidoyl chains and in the headgroup. The chemical shifts are sensitive to the conformation of the molecule. For instance, the chemical shifts of the olefinic carbons can report on the trans configuration, and changes in the glycerol backbone carbon shifts can indicate conformational changes during phase transitions.
2D Heteronuclear Correlation (HETCOR) Spectroscopy: Two-dimensional experiments like ¹H-¹³C HETCOR correlate the chemical shifts of directly bonded protons and carbons, allowing for unambiguous assignment of the complex spectra of lipids like DEPE. nih.gov This provides a detailed atomic-level map of the molecule.
| Group | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |
| Headgroup (-CH₂-NH₃⁺) | ~3.2 - 4.2 | ~40 - 60 |
| Glycerol Backbone | ~3.9 - 5.2 | ~60 - 75 |
| Acyl Chain (-C=O) | - | ~170 - 175 |
| Acyl Chain (-CH=CH-) | ~5.3 - 5.4 | ~128 - 132 |
| Acyl Chain (-CH₂-) | ~1.2 - 2.3 | ~22 - 35 |
| Acyl Chain (-CH₃) | ~0.8 - 0.9 | ~14 |
This table shows typical chemical shift ranges for the main functional groups in a phosphatidylethanolamine (B1630911) molecule in an organic solvent or as resolved by solid-state MAS NMR. rsc.orgcaltech.edu
Electron Spin Resonance (EPR) Spectroscopy for Membrane Fluidity
Electron Spin Resonance (EPR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. To study membranes, which are not intrinsically paramagnetic, a technique called site-directed spin labeling (SDSL) is employed. This involves introducing a stable nitroxide radical (a spin label) at a specific position within a lipid molecule that mimics DEPE.
Commonly used spin labels include doxyl stearic acids (n-DSA) or spin-labeled phospholipids (n-PC), where 'n' denotes the carbon position of the nitroxide moiety on the acyl chain. researchgate.net These spin-labeled lipids are incorporated in small amounts into the DEPE membrane. The EPR spectrum of the spin label is highly sensitive to its rotational motion, which in turn reflects the fluidity and ordering of its immediate environment. nih.gov
By using a series of spin labels with the nitroxide at different positions (e.g., 5-DSA, 7-DSA, 12-DSA, 16-DSA), one can map the fluidity profile across the membrane leaflet. nih.gov
Near the headgroup region (e.g., 5-DSA): The motion of the spin label is highly restricted, resulting in a broad EPR spectrum indicative of a rigid, ordered environment.
Towards the center of the bilayer (e.g., 16-DSA): The spin label experiences much greater motional freedom, leading to a sharp, narrow spectrum characteristic of a highly fluid environment. libretexts.org
Quantitative analysis of the EPR lineshape allows for the calculation of parameters such as the order parameter (S) and rotational correlation times (τc), which provide numerical measures of local ordering and the rate of motion, respectively. nih.govnih.gov These parameters are invaluable for characterizing the fluidity gradient in the Lα phase of DEPE and for detecting abrupt changes in dynamics that occur at phase transitions.
| Spin Label | Position Probed | Information Obtained |
| 5-Doxyl Stearic Acid (5-DSA) | Upper acyl chain (near C5) | Fluidity/order near the glycerol backbone |
| 7-Doxyl Stearic Acid (7-DSA) | Upper acyl chain (near C7) | Fluidity/order in the "plateau" region |
| 12-Doxyl Stearic Acid (12-DSA) | Mid-acyl chain (near C12) | Fluidity/order in the gradient region |
| 16-Doxyl Stearic Acid (16-DSA) | Lower acyl chain (near C16) | Fluidity/order near the bilayer center |
| TEMPO-PC (T-PC) | Headgroup | Fluidity/dynamics at the membrane-water interface |
This table lists common spin labels used in EPR studies of lipid membranes and the specific regions of the bilayer they probe to determine membrane fluidity. nih.govnih.govlibretexts.org
Fluorescence Spectroscopy and Polarization Measurements
Fluorescence spectroscopy is a highly sensitive technique used to explore the local environment and dynamics of lipid membranes. In the context of DEPE research, fluorescent probes are incorporated into DEPE-containing bilayers to report on molecular mobility, membrane fluidity, and the nature of lipid domains.
Fluorescence polarization, or fluorescence anisotropy, is particularly valuable. It measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. jascoinc.com When the probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is in a more ordered (gel-like) environment, its rotation is restricted, leading to a higher polarization value. Conversely, in a more fluid (liquid-crystalline) environment, the probe rotates more freely, resulting in lower polarization. jascoinc.com By monitoring the fluorescence polarization of a probe within a DEPE membrane as a function of temperature, researchers can detect phase transitions. For instance, a sharp decrease in polarization would indicate the gel-to-liquid crystalline phase transition temperature.
Time-resolved fluorescence measurements can provide even more detailed information, such as the fluorescence lifetime and rotational correlation times of the probe. nih.gov These parameters offer insights into the dielectric environment and the precise dynamics of the probe's motion, which in turn reflect the physical properties of the surrounding DEPE molecules. nih.gov Studies on similar lipid systems have shown that abrupt changes in these fluorescence parameters can correspond to the formation of specific lipid arrangements or superlattices within the membrane. nih.gov
Table 1: Representative Fluorescence Polarization Data for a Probe in a DEPE Bilayer
| Temperature (°C) | Fluorescence Anisotropy (r) | Inferred Membrane State |
| 20 | 0.350 | Gel Phase (High Order) |
| 25 | 0.345 | Gel Phase (High Order) |
| 30 | 0.330 | Onset of Transition |
| 35 | 0.150 | Mid-Transition |
| 40 | 0.090 | Liquid-Crystalline |
| 45 | 0.085 | Liquid-Crystalline |
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for investigating the conformational order of lipid acyl chains and the hydrogen-bonding interactions at the lipid-water interface. nih.govresearchgate.net By analyzing the vibrational modes of specific chemical groups within the DEPE molecule, FTIR provides detailed information about the lipid's structure and environment. researchgate.net
The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the elaidoyl chains are particularly sensitive to the conformational order. In the highly ordered gel phase, the acyl chains are predominantly in an all-trans conformation, resulting in a lower frequency for the CH₂ symmetric stretching band. Upon transition to the disordered liquid-crystalline phase, the introduction of gauche conformers causes an abrupt shift to a higher frequency. nih.gov Similarly, the C=O stretching vibration of the ester group at the glycerol backbone is sensitive to the hydration and hydrogen-bonding environment of the interfacial region. nih.gov Changes in the frequency and shape of this band can indicate alterations in lipid packing and headgroup interactions during phase transitions. nih.gov
Table 2: Typical FTIR Vibrational Frequencies for DEPE Phase Transition Analysis
| Vibrational Mode | Wavenumber in Gel Phase (cm⁻¹) | Wavenumber in Liquid-Crystalline Phase (cm⁻¹) | Information Gained |
| CH₂ Symmetric Stretch | ~2850 | ~2854 | Acyl chain conformational order (trans/gauche content) |
| C=O Ester Stretch | ~1742 | ~1728 | Interfacial hydration and hydrogen bonding |
Calorimetric Techniques for this compound Phase Transitions
Calorimetry is a fundamental tool for characterizing the thermotropic phase behavior of lipids. It directly measures the heat changes associated with phase transitions, providing key thermodynamic parameters.
Differential Scanning Calorimetry (DSC) in this compound Studies
Differential Scanning Calorimetry (DSC) is the primary technique for studying the phase transitions of hydrated lipid systems like DEPE. nih.govtechnologynetworks.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.com When the DEPE sample undergoes a phase transition, such as the main gel-to-liquid crystalline (Lβ to Lα) transition, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. nih.gov
The peak of this endotherm corresponds to the phase transition temperature (Tm). The area under the peak is the transition enthalpy (ΔH), which reflects the energy required to disrupt the ordered gel phase. The sharpness of the peak indicates the cooperativity of the transition. For pure DEPE, a sharp, highly cooperative transition is expected. DSC is also invaluable for studying how other molecules, such as cholesterol, peptides, or drugs, affect the phase behavior of DEPE membranes by observing shifts in Tm and changes in ΔH. technologynetworks.com
Table 3: Thermodynamic Parameters for the Main Phase Transition of DEPE Measured by DSC
| Parameter | Typical Value | Significance |
| Transition Temperature (Tm) | ~36-38 °C | Temperature at which the lipid transitions from a gel to a fluid state. |
| Transition Enthalpy (ΔH) | ~8-10 kcal/mol | Energy absorbed to melt the acyl chains; reflects the packing in the gel phase. |
| Transition Entropy (ΔS) | Varies | Change in the degree of disorder of the system during the transition. |
Computational Microscopy and Molecular Dynamics Simulations of this compound
Computational techniques, particularly molecular dynamics (MD) simulations, act as a "computational microscope," providing atomic-level insight into the structure and dynamics of lipid membranes that can be difficult to obtain experimentally. nih.gov
Modeling this compound Membrane Systems
MD simulations are used to build and study realistic models of DEPE bilayers. nih.gov These simulations numerically solve the classical equations of motion for every atom in the system, generating a trajectory that reveals how the membrane behaves over time. nih.gov Researchers can model pure DEPE bilayers or complex, multi-component membranes containing DEPE to investigate a range of properties. nih.gov
These simulations can be used to calculate key structural parameters such as the area per lipid, bilayer thickness, and acyl chain order parameters. By analyzing the simulation trajectory, one can visualize and quantify the packing of the elaidoyl chains, the hydration of the ethanolamine (B43304) headgroups, and the potential for inter-lipid hydrogen bonding. These models are essential for interpreting experimental data and for understanding the fundamental principles that govern the organization of DEPE membranes. nih.govupc.edu
Table 4: Parameters Derived from MD Simulations of a DEPE Bilayer
| Parameter | Description | Typical Simulated Value (Lα phase) |
| Area per Lipid (APL) | The average lateral surface area occupied by a single lipid molecule. | ~60-65 Ų |
| Bilayer Thickness (D_HH) | The average distance between the phosphate groups of the two leaflets. | ~38-40 Å |
| Acyl Chain Order Parameter (S_CD) | A measure of the orientational order of the C-H bonds along the acyl chains. | Decreases from headgroup to tail |
Simulating Lipid-Protein Interactions in this compound-Containing Membranes
A critical application of MD simulations is to investigate the interactions between membrane proteins and their surrounding lipid environment. nih.govnih.gov By embedding a protein into a simulated DEPE-containing membrane, researchers can explore the molecular details of these crucial interactions. springernature.com
Simulations can reveal how the DEPE lipids arrange themselves around the protein surface, identifying specific binding sites or preferential interactions. d-nb.info For example, simulations can show how the ethanolamine headgroups of DEPE might form hydrogen bonds with specific amino acid residues on the protein surface. nih.gov They can also elucidate how the presence of the protein perturbs the physical properties of the surrounding DEPE bilayer, such as local thinning or thickening of the membrane. This approach is vital for understanding how the specific properties of DEPE, compared to other lipids, can modulate the structure, dynamics, and function of membrane proteins. nih.govmdpi.com
Model Membrane Systems Utilizing this compound
This compound (DEPE) is a key phospholipid utilized in the construction of model membrane systems to investigate a wide array of biophysical phenomena. As a phosphatidylethanolamine (PE), its smaller headgroup compared to phosphatidylcholines (PCs) imparts a negative intrinsic curvature, making it prone to forming non-bilayer structures like the inverted hexagonal (HII) phase. This characteristic is fundamental to its role in studies of membrane dynamics. The trans-isomerism of its elaidoyl chains gives DEPE distinct packing properties compared to its cis-isomer counterpart, dioleoylphosphatidylethanolamine (DOPE), influencing bilayer stability and phase behavior. These properties make DEPE a valuable component in various artificial membrane models, including multilamellar and unilamellar vesicles, which serve as simplified and controllable platforms for studying complex membrane processes.
Multilamellar Vesicles (MLVs) and Small Unilamellar Vesicles (SUVs)
Multilamellar vesicles (MLVs) are structures composed of multiple concentric lipid bilayers, resembling an onion-like arrangement, with sizes typically ranging from hundreds of nanometers to several micrometers. youtube.com They are often the initial structures formed upon hydrating a dry lipid film. nih.gov Research on phosphatidylethanolamines (PEs) shows that in their solid state, they tend to form bundles of flat bilayer stacks, which, upon reaching the solid-to-fluid transition temperature, fold into closed MLVs. nih.govnih.gov This process can be achieved by suspending a dry film of DEPE in an aqueous buffer above its phase transition temperature and allowing it to hydrate (B1144303) with occasional vortexing. nih.gov
Small unilamellar vesicles (SUVs) are significantly smaller, typically 20-50 nm in diameter, and consist of a single lipid bilayer enclosing an aqueous core. They are commonly prepared from MLVs through methods that input energy, such as sonication or extrusion through a membrane with a defined pore size. nih.gov The high curvature of SUV membranes makes them inherently less stable than larger vesicles.
The stability of vesicles containing phosphatidylethanolamines like DEPE is a critical area of study. Due to their propensity to form non-bilayer phases, pure DEPE vesicles are often unstable. However, their bilayer structure can be stabilized by the inclusion of other molecules. For instance, studies on the related DOPE have shown that incorporating sulfatide can increase the stability of SUVs. nih.govnih.gov Increasing sulfatide concentration up to 30 mol% was found to enhance surface hydration and decrease interchain hydration, which correlated with greater bilayer stability in DOPE/sulfatide SUVs. nih.gov Similarly, research has demonstrated that N-biotinyl-PE can stabilize the bilayer phase of DOPE. nih.gov Differential scanning calorimetry of DEPE mixed with N-biotinyl-PE revealed that stabilizer concentrations as low as 2 mol% could eliminate the lamellar (Lα) to inverted hexagonal (HII) phase transition of DEPE, showcasing a significant stabilization of the bilayer structure. nih.gov
Table 1: Influence of Stabilizers on Phosphatidylethanolamine Vesicle Properties
| Phospholipid System | Stabilizer | Molar Ratio (Stabilizer:PE) | Observed Effect | Reference |
| DEPE | N-biotinyl-PE | 2:98 (mol%) | Abolished the Lα/HII phase transition | nih.gov |
| DOPE | Sulfatide | 30:70 (mol%) | Increased bilayer stability and surface hydration | nih.gov |
| DOPE | N-biotinyl-PE | >8:92 (mol%) | Formation of stable liposomes | nih.gov |
These findings highlight that MLVs and SUVs containing DEPE are valuable for investigating how lipid composition and intermolecular interactions affect membrane phase behavior and stability.
Giant Unilamellar Vesicles (GUVs) in Membrane Fusion Studies
Giant unilamellar vesicles (GUVs) are cell-sized liposomes (>1 µm in diameter) that serve as excellent models for studying membrane phenomena like fusion, fission, and domain formation due to their size, which allows for direct observation with light microscopy. mdpi.comnih.gov Methods like electroformation and gel-assisted swelling are commonly used to produce GUVs from various phospholipids. mdpi.comresearchgate.net
Membrane fusion is a critical process in cell biology, and GUVs are frequently used to dissect the underlying mechanisms. nih.govmdpi.com Studies often involve observing the fusion between two GUVs or between GUVs and smaller liposomes, triggered by agents like divalent cations or by incorporating fusogenic lipids or proteins. nih.govnih.gov For instance, La³⁺ has been shown to induce membrane fusion between GUVs composed of a neutral phospholipid mixture. nih.gov
While the use of GUVs in fusion research is well-established, specific studies employing GUVs composed primarily of this compound (DEPE) for fusion experiments are not prominently documented in the reviewed literature. Research on GUV fusion often utilizes lipid mixtures such as POPC/POPG or DOPC/DPOPE. nih.gov
Theoretically, DEPE's intrinsic negative curvature, which drives it towards non-bilayer HII phase formation, could make it a potent facilitator of membrane fusion. The formation of non-lamellar intermediates is a key step in established models of membrane fusion. Therefore, incorporating DEPE into GUVs could potentially lower the energy barrier for fusion. However, without direct experimental evidence, this remains a hypothetical consideration. Future research using DEPE-containing GUVs could provide valuable insights into how its specific stereochemistry and packing properties modulate the fusion process compared to its cis-isomer, DOPE, or other phosphatidylethanolamines.
Biomimetic Membrane Models in Interaction Studies
Biomimetic membrane models that incorporate DEPE are powerful tools for investigating the specific interactions between lipids and other molecules, such as fatty acids. These models aim to replicate certain aspects of biological membranes in a controlled environment.
A notable study utilized X-ray diffraction and molecular dynamics (MD) simulations to examine DEPE membranes containing various fatty acids (FAs). The primary goal was to understand how these FAs interact with and modulate the properties of a phosphatidylethanolamine-rich membrane. The main finding was that the incorporation of fatty acids promoted the formation of the inverted hexagonal (HII) phase, a non-bilayer structure that DEPE is known to favor. nih.gov
The research revealed that the specific structure of the fatty acid dictated its localization and effect within the DEPE bilayer. Derivatives of oleic acid (OA) showed distinct density profiles across the membrane, indicating differences in the positioning of their carboxyl groups within the polar headgroup region and the extent to which their acyl chains penetrated the membrane core. nih.gov
Table 2: Effects of Fatty Acid Substituents on Interaction with DEPE Membranes
| Fatty Acid Feature | Observation | Implication | Reference |
| Hydroxyl group at C-2 | Modulated the position of the carboxylate group in the bilayer | Effective modulator of FA localization | nih.gov |
| Methyl group at C-2 | Modulated the position of the carboxylate group in the bilayer | Effective modulator of FA localization | nih.gov |
| General Incorporation | Promoted formation of the H(II) phase | FAs can significantly alter membrane structure and phase propensity | nih.gov |
This study underscores the utility of DEPE-based biomimetic models in elucidating the nuanced interactions that govern membrane structure. The data highlight how subtle changes in the chemical structure of an interacting molecule can lead to significant alterations in its positioning and effect on the membrane, providing a rationale for the specific roles different lipid species play in cellular function. nih.gov
Future Directions in Dielaidoylphosphatidylethanolamine Research
Elucidating Complex Dielaidoylphosphatidylethanolamine-Mediated Cellular Mechanisms
Future research will increasingly focus on unraveling the specific cellular processes modulated by DEPE. While the general roles of phosphatidylethanolamines in cellular events like autophagy and apoptosis are recognized, the specific contributions of DEPE remain an area ripe for investigation.
Autophagy and Apoptosis: The abundance of PE, in general, has been shown to positively regulate autophagy, a cellular recycling process crucial for removing damaged organelles and protein aggregates. nih.govresearchgate.net Studies have demonstrated that increasing intracellular PE levels can enhance autophagic flux and even extend the lifespan of various organisms in laboratory settings. nih.gov The mechanism involves PE acting as a crucial anchor for autophagy-related proteins to the autophagosomal membrane. nih.gov Future studies should aim to delineate the specific role of DEPE in this process. For instance, does the unique trans-geometry of its acyl chains influence the recruitment or activity of the autophagy machinery compared to other PE species? Similarly, while lipid metabolism is known to regulate apoptosis, the direct involvement of DEPE in apoptotic signaling pathways is an open question. nih.govmdpi.com Research is needed to determine if DEPE or its metabolites directly interact with and modulate the activity of key apoptotic proteins, such as caspases or members of the Bcl-2 family.
Membrane Fusion and Fission: Phosphatidylethanolamines are known to be involved in membrane fusion and fission events due to their conical shape, which can induce negative curvature in lipid bilayers. nih.gov This property is essential for processes like endocytosis and exocytosis. The trans-double bonds in DEPE's structure result in a straighter acyl chain conformation compared to the kinked chains of cis-isomers like DOPE. This structural difference likely impacts the propensity of DEPE to form non-lamellar phases, such as the hexagonal HII phase, which are intermediates in membrane fusion. nih.govnih.gov Future research should employ advanced biophysical techniques to compare the fusogenic properties of DEPE and DOPE directly, providing a clearer understanding of how the stereochemistry of unsaturation affects these vital cellular processes.
Developing Advanced this compound-Based Membrane Models
The creation of sophisticated model membranes is crucial for isolating and studying the biophysical properties of lipids and their interactions with other molecules. DEPE is a valuable component in the development of these models due to its distinct phase behavior.
Multi-component Bilayers and Phase Behavior: Biological membranes are complex mixtures of various lipids and proteins. nih.gov Future research will involve the creation of multi-component supported lipid bilayers that include DEPE to more accurately mimic the cellular environment. nih.govnih.gov The inclusion of sterols like cholesterol, which are known to modulate membrane fluidity and organization, in DEPE-containing bilayers will be of particular interest. nih.gov Understanding how the trans-double bonds of DEPE influence lipid packing and the formation of lipid rafts in these complex models will provide insights into the lateral organization of biological membranes.
Non-Lamellar Phases and Drug Delivery: The tendency of PEs to form non-lamellar structures, such as inverted hexagonal or cubic phases, is of significant interest for drug and gene delivery applications. nih.govnih.gov These non-bilayer structures can facilitate the release of encapsulated cargo from liposomes into the cytoplasm by destabilizing the endosomal membrane. nih.gov While DOPE is commonly used as a helper lipid in liposomal formulations for this purpose, the unique phase transition properties of DEPE could offer advantages. nih.govmedchemexpress.com Future research should focus on developing and characterizing DEPE-based liposomes for the delivery of therapeutics. This will involve a detailed investigation of their stability, fusogenicity, and efficiency in delivering various molecules, from small drugs to nucleic acids.
Exploring Novel this compound Interactions in Biological Systems
The specific interactions of DEPE with other biomolecules, particularly proteins and ion channels, are a key area for future exploration. These interactions are fundamental to many cellular signaling and transport processes.
Protein-Lipid Interactions: The lipid environment can significantly influence the structure and function of membrane proteins. nih.govtandfonline.com The specific interactions between DEPE and membrane proteins are largely uncharacterized. Future research efforts should be directed towards identifying and characterizing these interactions. Techniques such as covalent labeling mass spectrometry can be employed to map the binding sites of DEPE on membrane proteins in a native cellular context. nih.gov Understanding how the unique properties of DEPE, such as its acyl chain conformation and headgroup interactions, modulate the activity of integral membrane proteins will be a critical area of investigation. nih.gov
Ion Channel Modulation: Ion channels are integral membrane proteins whose function can be modulated by the surrounding lipid bilayer. mdpi.comnih.govnih.gov The precise mechanisms by which specific lipids, including DEPE, affect ion channel gating and conductance are not well understood. Future studies could utilize electrophysiological techniques on reconstituted systems containing purified ion channels in DEPE-rich model membranes. hfsp.org This would allow for a direct assessment of how DEPE influences the activity of various ion channels, potentially revealing novel regulatory mechanisms for neuronal signaling and other physiological processes.
Advancements in Computational Approaches for this compound Biophysics
Computational modeling and simulations are indispensable tools for studying the dynamic behavior of lipid membranes at an atomic level. Future advancements in this field will provide unprecedented insights into the biophysics of DEPE.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations have become increasingly powerful in elucidating the properties of lipid bilayers. nih.govacs.orgrsc.org Future computational studies will involve large-scale MD simulations of complex, multi-component membranes containing DEPE. These simulations can provide detailed information on parameters such as membrane thickness, area per lipid, lipid order parameters, and lateral diffusion, offering a molecular-level understanding of how DEPE influences membrane structure and dynamics. mdpi.com
Multi-scale Modeling: To bridge the gap between molecular-level details and cellular-level phenomena, multi-scale modeling approaches will be essential. These methods combine the accuracy of all-atom simulations with the efficiency of coarse-grained models, allowing for the investigation of larger systems over longer timescales. mdpi.com Applying these techniques to DEPE-containing systems will enable the study of complex processes such as membrane remodeling, vesicle trafficking, and the formation of large protein-lipid assemblies, providing a more holistic view of DEPE's role in cellular function.
Q & A
Q. What methodologies are recommended for characterizing the phase behavior of DEPE in model membranes?
DEPE exhibits a lamellar-to-hexagonal (Lα → HII) phase transition, which is critical for studying membrane dynamics. Key techniques include:
- Differential Scanning Calorimetry (DSC): Measures transition temperatures and enthalpy changes. For DEPE, the HII phase transition occurs at ~37°C in pure systems .
- ³¹P-NMR Spectroscopy: Detects headgroup orientation changes, distinguishing lamellar (sharp peak) and hexagonal (broad peak) phases .
- Small-Angle X-ray Diffraction (SAXD): Provides structural resolution of phase transitions, confirming hexagonal or cubic phase formation . Experimental design should include hydration protocols (e.g., 50 mM Tris-HCl buffer, pH 7.4) and temperature gradients mimicking physiological conditions .
Q. How does DEPE’s acyl chain geometry influence its suitability as a model membrane system?
DEPE’s dielaidoyl (18:1 trans) chains introduce kinked conformations, reducing packing density compared to saturated lipids. This promotes non-lamellar phase propensity, making DEPE ideal for studying:
- Membrane fusion mechanisms.
- Protein-induced curvature stress. Experimental validation involves comparing DEPE with saturated analogs (e.g., DPPE) using DSC and fluorescence anisotropy to quantify packing defects .
Q. What are best practices for preparing DEPE-containing liposomes for stability studies?
- Hydration Method: Use thin-film hydration (chloroform evaporation under nitrogen) followed by extrusion through 100-nm polycarbonate membranes for uniform size .
- Stability Monitoring: Track leakage using carboxyfluorescein encapsulation and assess phase transitions via DSC over 24–72 hours .
- Additive Screening: Include cholesterol (up to 30 mol%) to suppress HII phase formation if bilayer stability is required .
Advanced Research Questions
Q. How do dirhamnolipid biosurfactants modulate DEPE membrane properties, and what mechanistic insights can be derived?
Dirhamnolipids (e.g., from Pseudomonas aeruginosa) reduce the Lα → HII transition temperature of DEPE by 5–10°C, favoring membrane fluidity. Methodological approaches include:
- DSC and FTIR: Quantify phase transition shifts and identify lipid headgroup interactions (e.g., hydrogen bonding between rhamnose and DEPE phosphate groups) .
- Fluorescence Quenching: Use diphenylhexatriene (DPH) probes to confirm increased membrane disorder . Contradictions in data (e.g., variable HII stabilization) may arise from differences in rhamnolipid purity or DEPE/rhamnolipid molar ratios (optimize between 10:1 and 5:1) .
Q. Why do hydrophobic compounds like capsaicin exhibit concentration-dependent contradictory effects on DEPE membranes?
At low concentrations (≤0.3 mol%), capsaicin induces immiscible phases in DEPE, observed as dual DSC endotherms. At higher concentrations (>0.3 mol%), isotropic phases dominate, detected via ³¹P-NMR line narrowing. Resolving these effects requires:
Q. How does hydrophobic mismatch between transmembrane peptides and DEPE bilayers influence phase transitions?
Short peptides (e.g., WALP14-17) reduce the HII transition temperature (TH) by ~5°C, while longer peptides (WALP19-27) induce cubic phases. Key methodologies:
Q. What experimental strategies resolve contradictions in DEPE-ceramide interaction studies?
Long-chain ceramides (e.g., Cer16) lower TH by 3–5°C, while short-chain analogs (Cer2) increase TH. Conflicting reports arise from:
- Solubility Limits: Cer16 forms gel-phase domains in DEPE, detectable via DSC cooling scans .
- Kinetic Trapping: Cer2-DEPE mixtures exhibit time-dependent TH shifts (>60°C), requiring equilibrium incubation (≥12 hours) before measurement .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
